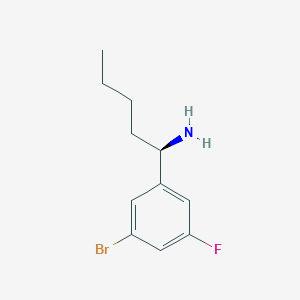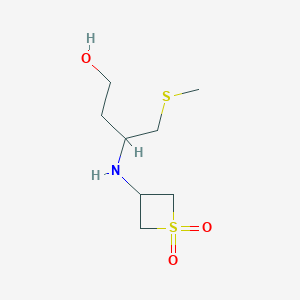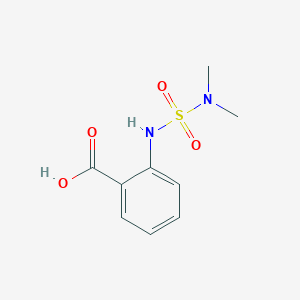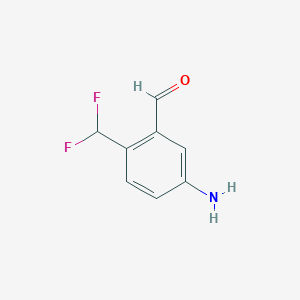
(R)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, attached to a pentan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively.
Formation of the Pentan-1-amine Chain: The brominated and fluorinated phenyl compound is then reacted with a suitable reagent to form the pentan-1-amine chain. This step may involve the use of Grignard reagents or other organometallic compounds.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through various methods, such as chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine may involve large-scale bromination and fluorination reactions, followed by the formation of the pentan-1-amine chain using efficient and cost-effective reagents. Chiral resolution may be performed using high-throughput chromatography techniques to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Phenyl derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of halogenated phenyl compounds on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Chloro-5-fluorophenyl)pentan-1-amine: Similar structure with a chlorine atom instead of bromine.
®-1-(3-Bromo-5-methylphenyl)pentan-1-amine: Similar structure with a methyl group instead of fluorine.
®-1-(3-Bromo-5-iodophenyl)pentan-1-amine: Similar structure with an iodine atom instead of fluorine.
Uniqueness
®-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of novel compounds with desired characteristics for various applications.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1 |
InChI Key |
UGZORIVFGFYURV-LLVKDONJSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)






![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![N-(5-Chlorothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13029460.png)


